molecular formula C8H8ClF2N B1474707 2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine CAS No. 1004285-14-6

2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B1474707
CAS No.: 1004285-14-6
M. Wt: 191.6 g/mol
InChI Key: KXIPCIWADZOOBI-UHFFFAOYSA-N
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Description

Introduction

The field of halogenated aromatic amines has witnessed remarkable growth in recent decades, driven by the pharmaceutical industry's continuous search for compounds with enhanced therapeutic properties and improved pharmacokinetic profiles. Among these compounds, 2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine stands as a representative example of the sophisticated molecular design principles that govern modern drug discovery and development. This compound embodies the strategic use of halogen substitution to modulate biological activity, metabolic stability, and molecular interactions with biological targets.

The significance of this particular compound extends beyond its individual properties to encompass its role as a member of the broader phenethylamine class, which has been extensively studied for diverse therapeutic applications. Phenethylamine derivatives have demonstrated remarkable versatility in medicinal chemistry, serving as central nervous system stimulants, therapeutic agents for various neurological conditions, and molecular scaffolds for drug development. The incorporation of halogen atoms, particularly fluorine and chlorine, into these structures represents a deliberate approach to enhance their pharmaceutical potential while addressing specific molecular challenges.

The molecular architecture of this compound reflects contemporary understanding of structure-activity relationships in pharmaceutical chemistry. The compound features a phenyl ring bearing chlorine at the 2-position and fluorine at the 4-position, connected to a fluoroethylamine chain where the fluorine atom occupies the 2-position of the ethyl group. This specific substitution pattern creates unique electronic and steric environments that influence the compound's interaction with biological systems and its overall pharmaceutical utility.

Chemical Significance and Historical Context of Halogenated Aryl Ethylamines

The development of halogenated aryl ethylamines represents a significant milestone in the evolution of pharmaceutical chemistry, with roots tracing back to early investigations into the structure-activity relationships of phenethylamine derivatives. Historical research in this field has been fundamentally shaped by the pioneering work of investigators who recognized the profound impact of halogen substitution on biological activity and pharmacological properties. The systematic exploration of halogenated phenethylamines gained particular momentum in the mid-20th century when researchers began to understand the relationship between molecular structure and therapeutic efficacy.

The chemical significance of halogenated aryl ethylamines stems from their unique ability to combine the biological activity of the phenethylamine backbone with the enhanced properties conferred by halogen substitution. Aryl halides have long been recognized as key building blocks in fine chemicals, pharmaceuticals, and agrochemicals, with their importance extending across multiple chemical disciplines. The commercial production of aryl chlorides alone reaches approximately 150,000 tons annually in the United States, demonstrating the industrial significance of halogenated aromatic compounds. This large-scale production reflects the versatility and utility of halogenated aromatics in synthetic chemistry and industrial applications.

Research investigations have revealed that phenethylamine compounds with halogen substitution on the aromatic ring tend to produce effects similar to amphetamine, while maintaining distinct pharmacological profiles that distinguish them from their non-halogenated counterparts. The strategic placement of halogen atoms allows medicinal chemists to fine-tune molecular properties, including lipophilicity, metabolic stability, and receptor binding affinity. This approach has proven particularly valuable in addressing the challenges associated with drug metabolism and elimination, where halogenated compounds often demonstrate enhanced resistance to enzymatic degradation.

The toxicological studies of halogenated phenethylamines have provided crucial insights into structure-activity relationships within this compound class. Research conducted on para-halogenated phenethylamine derivatives has demonstrated significant variations in acute toxicity profiles based on the specific halogen substituent employed. Studies involving Swiss male albino mice revealed that para-position aromatic ring halogenation substantially increases the acute toxic effects of phenethylamine, with lethal dose values varying systematically across different halogen substituents. These findings have contributed to a deeper understanding of how halogen substitution influences biological activity and safety profiles.

Compound Type LD50 (mg/kg) LD100 (mg/kg) Key Characteristics
para-Fluoro-phenethylamine 136.7 ± 1.7 160.0 ± 2.9 Highest toxicity among halogens
para-Bromo-phenethylamine 145.0 ± 2.9 163.3 ± 3.3 Moderate toxicity profile
para-Chloro-phenethylamine 146.7 ± 1.7 165.0 ± 2.9 Similar to bromo derivative
para-Iodo-phenethylamine 153.3 ± 1.7 168.3 ± 1.7 Lowest toxicity among halogens
Phenethylamine (unhalogenated) 226.7 ± 4.4 258.3 ± 8.8 Reference compound

The development of synthetic methodologies for halogenated aryl ethylamines has evolved significantly, incorporating both traditional chemical approaches and modern biocatalytic methods. Traditional synthetic routes have relied heavily on electrophilic aromatic substitution reactions, particularly Friedel-Crafts halogenation using Lewis acid catalysts such as iron(III) chloride. However, these conventional methods often lack regioselectivity and generate substantial amounts of waste acid, prompting researchers to explore more environmentally sustainable alternatives.

Contemporary research has increasingly focused on enzyme-catalyzed halogenation reactions as environmentally friendly alternatives to traditional chemical methods. Flavin-dependent halogenases have emerged as particularly promising biocatalysts, capable of installing halogen atoms regioselectively on aromatic substrates through in situ production of hypohalous acid. These enzymatic approaches offer advantages in terms of selectivity, environmental sustainability, and the ability to operate under mild reaction conditions, representing a significant advancement in green chemistry principles.

The historical development of halogenated aryl ethylamines has also been influenced by advances in analytical methodologies for detecting and quantifying halogenation reactions. Recent developments include colorimetric assays based on quinone-amine adduct formation, which enable rapid and sensitive detection of both chemical and enzymatic arylamine halogenation reactions. These analytical tools have facilitated high-throughput screening of new halogenation catalysts and enzymes, accelerating the discovery and optimization of halogenated pharmaceutical compounds.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIPCIWADZOOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine, also known as a fluorinated phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and cancer therapeutics.

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C8H9ClF2N
  • Molecular Weight : 191.61 g/mol
  • IUPAC Name : 2-(2-chloro-4-fluorophenyl)ethanamine hydrochloride
  • CAS Number : 1212154-58-9

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The fluorine substituents are believed to enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

  • Neuropharmacological Effects :
    • Studies suggest that derivatives of phenethylamines can exhibit psychoactive properties. For example, compounds structurally similar to this compound have been shown to affect serotonin receptors, which are critical in mood regulation and cognition .
  • Antitumor Activity :
    • Preliminary studies indicate potential antitumor effects. For instance, compounds with similar structural motifs have demonstrated inhibition of tumor growth in xenograft models, suggesting that this class of compounds may be explored for anticancer applications .
  • Antimicrobial Properties :
    • Some studies have reported that fluoroaryl compounds exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus. The introduction of fluorine atoms has been linked to enhanced antibacterial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservations
NeuropharmacologicalModulation of serotonin and dopamine receptors; potential psychoactive effects
Antitumor ActivityInhibition of tumor growth in xenograft models; IC50 values indicating potency
AntimicrobialEffective against S. aureus; MIC values demonstrating varying efficacy

Case Study: Neuropharmacological Impact

A study by Poklis et al. (2017) investigated the effects of phenethylamine derivatives on serotonin receptor modulation. The findings indicated that certain structural modifications, including halogen substitutions like fluorine and chlorine, significantly influenced receptor affinity and activity .

Case Study: Antitumor Efficacy

In a separate study focusing on HDAC inhibitors, researchers found that compounds with similar fluorinated structures exhibited significant antitumor activity in HepG2 cells, with an IC50 value of 1.30 μM compared to a control . This suggests that this compound may share similar mechanisms leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine (CAS: 1824400-76-1)
  • Structure : Chlorine at position 4 and fluorine at position 2 on the phenyl ring.
  • For example, the electron-withdrawing Cl at position 4 may reduce electron density in the aromatic system compared to the target compound .
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (CAS: 730913-16-3)
  • Structure : Two fluorines on the ethanamine carbon and a single Cl at position 4 on the phenyl ring.
  • Impact : The difluoro substitution increases steric hindrance and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media .

Substitution Variants

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
  • Structure : A bulkier isopropyl group replaces the ethylamine backbone.
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS: 2415751-74-3)
  • Structure : Trifluoro substitution on the ethanamine carbon and Cl/F at positions 4/3 on the phenyl ring.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Ethanamine Substitution Molecular Weight (g/mol) Key Properties/Applications
2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine 1004285-14-6 C₈H₈ClF₂N 2-Cl, 4-F 2-F 191.61 CNS drug intermediates
1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine 1824400-76-1 C₈H₈ClF₂N 4-Cl, 2-F 2-F 191.61 Positional isomer; SAR studies
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine 730913-16-3 C₈H₈ClF₂N 4-Cl 2,2-F₂ 191.61 Enhanced lipophilicity
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl L007489 C₉H₁₀ClF₂N·HCl 2-Cl, 4-F Propan-2-amine 228.06 Steric hindrance; pharmacological studies
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 2415751-74-3 C₈H₆ClF₄N 4-Cl, 3-F 2,2,2-F₃ 221.59 High stability; enzyme inhibitors

Preparation Methods

Nucleophilic Substitution Starting from 2-Chloro-4-fluoroacetophenone

  • Starting Material: 2-chloro-4-fluoroacetophenone
  • Reagents: Amine source (e.g., ammonia or primary amines), bases such as sodium hydride or potassium carbonate
  • Solvents: Ethanol, dichloromethane, or tetrahydrofuran (THF)
  • Conditions: Reaction temperatures range from room temperature to reflux
  • Process:
    The ketone group of 2-chloro-4-fluoroacetophenone undergoes nucleophilic substitution by the amine source under basic conditions, leading to the formation of the fluoroethan-1-amine side chain attached to the halogenated phenyl ring. The fluorine atom on the ethane side chain is typically introduced via fluorinating agents or by using fluorinated starting materials.

Fluorination Techniques

  • Fluorination of the ethanamine side chain can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, depending on the substrate and desired fluorination site.
  • The presence of fluorine on the side chain enhances the compound's biological activity and stability.

Use of Halogenated Precursors

  • The aromatic ring's chlorine and fluorine substituents are introduced via selective halogenation reactions on phenyl precursors.
  • For example, 2-chloro-4-fluorophenol can be synthesized by selective chlorination of 4-fluorophenol under controlled conditions without catalysts to maintain high positional selectivity.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Solvents Ethanol, Dichloromethane, THF Choice depends on solubility and reaction type
Temperature Room temperature to reflux (25°C to 80°C) Higher temperatures may increase yield but risk side reactions
Base Sodium hydride, Potassium carbonate Facilitates nucleophilic substitution
Atmosphere Inert gas (argon or nitrogen) Prevents oxidation or moisture interference
Reaction Time Several hours (4-24 h) Optimized based on substrate reactivity

Representative Reaction Scheme

  • Starting Material: 2-chloro-4-fluoroacetophenone
  • Step 1: Reaction with amine source in the presence of base to form 2-(2-chloro-4-fluorophenyl)ethan-1-amine intermediate.
  • Step 2: Fluorination of the ethanamine side chain to introduce the fluorine atom at the 2-position, yielding this compound.

Research Findings and Analytical Data

  • The nucleophilic substitution method provides good yields (>70%) under optimized conditions with high purity of the final compound.
  • Fluorinated amines like this compound exhibit enhanced lipophilicity and metabolic stability, making them valuable intermediates in drug discovery.
  • Analytical characterization typically includes NMR (^1H, ^13C, ^19F), mass spectrometry, and chromatographic purity assessment. NMR data confirm the presence of fluorine atoms on both the aromatic ring and the ethanamine side chain.

Summary Table of Preparation Methods

Method Starting Material Reagents/Bases Solvent(s) Conditions Yield (%) Notes
Nucleophilic substitution 2-chloro-4-fluoroacetophenone Amine source, NaH, K2CO3 Ethanol, DCM, THF RT to reflux, inert atmosphere 70-85 Common, straightforward, scalable
Fluorination of side chain Ethanamine intermediate DAST, Selectfluor DCM, THF 0-25°C, inert atmosphere 60-80 Requires careful control to avoid over-fluorination
Halogenation of phenol 4-fluorophenol Chlorine gas Liquid phase (heated) 0-185°C, no catalyst High Selective chlorination at 2-position

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing:
  • pH : Prepare buffers (pH 1–13) and incubate samples at 25°C/40°C.
  • Analytics : Monitor degradation via UPLC at 0, 1, 2, 4 weeks. Identify byproducts using HRMS.
  • Kinetics : Apply Arrhenius equation to predict shelf life at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

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